molecular formula C17H21NO2S B5517441 methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B5517441
M. Wt: 303.4 g/mol
InChI Key: VZZVZPBYSZZWRY-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H21NO2S and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.12930009 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications

One-Pot Synthesis of Tetrasubstituted Thiophenes A study outlines a one-pot multicomponent protocol for synthesizing tetrasubstituted thiophenes, which might offer insights into methodologies applicable to the synthesis of complex thiophene derivatives like the compound (Sahu et al., 2015).

Antimicrobial Activity of Pyrrole Derivatives Another study focused on the synthesis and evaluation of antimicrobial activities of novel pyrrole derivatives. This research suggests that compounds containing pyrrole units could serve as potential antimicrobial agents, providing a possible application area for the compound of interest (Hublikar et al., 2019).

Cycloadditions to Pyrrolo and Pyrazolo Thiazoles Research into the cycloadditions of pyrrolo and pyrazolo thiazoles might offer chemical insights relevant to reactions involving similar structures in the synthesis or modification of the compound of interest (Sutcliffe et al., 2000).

Crystal Engineering and Molecular Structures

Pyrrole-2-carboxylate Dimer in Crystal Engineering A study on pyrrole-2-carboxylates and their role in crystal engineering highlights the potential of pyrrole derivatives in forming supramolecular structures, which could be relevant for designing materials with the compound (Yin & Li, 2006).

Synthesis of Calix[n]pyrroles and Their Analogues Research on the synthesis of calix[n]pyrroles and their furan or thiophene analogues by a '3+1' approach could offer insights into synthetic strategies that might be applicable to the compound of interest (Jang et al., 2000).

Properties

IUPAC Name

methyl 2-(2,5-dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-11-9-10-12(2)18(11)16-15(17(19)20-3)13-7-5-4-6-8-14(13)21-16/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZVZPBYSZZWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C3=C(S2)CCCCC3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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